Carnocyclin A is a novel circular bacteriocin produced by the bacterium Carnobacterium maltaromaticum UAL307. This antimicrobial peptide exhibits significant activity against various Gram-positive bacteria, making it a subject of interest in microbiological and biochemical research. Circular bacteriocins, like Carnocyclin A, are characterized by their unique structure, where the peptide chain forms a circle through covalent bonds between the terminal amino acids, enhancing their stability and antimicrobial properties .
Carnocyclin A belongs to the class of circular bacteriocins, specifically categorized as antimicrobial peptides. These peptides are produced by Gram-positive bacteria and are known for their ability to inhibit the growth of closely related bacterial species. The classification of Carnocyclin A is significant due to its implications for understanding bacteriocin diversity and function in microbial ecology .
The synthesis of Carnocyclin A involves several sophisticated techniques aimed at purification and characterization. Initially, the bacteriocin is extracted from the culture supernatant using a combination of chromatographic techniques:
These methods collectively ensure high purity and yield of Carnocyclin A suitable for further studies on its properties and applications .
Carnocyclin A has a compact globular structure formed by four α-helices that enclose a hydrophobic core. The circularization occurs through an N-to-C-terminal linkage, which stabilizes the molecule against proteolytic degradation .
The solution structure has been elucidated through nuclear magnetic resonance spectroscopy, revealing a common structural motif shared among circular bacteriocins .
Carnocyclin A interacts with lipid membranes to exert its antimicrobial effects. It forms anion-selective channels in lipid bilayers, disrupting membrane integrity and leading to bacterial cell death. This mechanism involves:
The study of these interactions often employs electrophysiological techniques to measure ion flow through membranes, providing insights into the kinetics and dynamics of channel formation by Carnocyclin A .
The mechanism of action of Carnocyclin A primarily involves:
Research has shown that sublethal concentrations can induce stress responses in target bacteria, highlighting its potential as a biopreservative agent while minimizing resistance development .
Relevant physicochemical properties have been extensively characterized using tools such as ProtParam for molecular weight calculations and stability predictions .
Carnocyclin A has several promising applications:
Carnobacterium spp., particularly Carnobacterium maltaromaticum, have been studied since the late 20th century for their role in food ecosystems and antagonistic activity against pathogens like Listeria monocytogenes. Early research identified several linear bacteriocins, including carnobacteriocins BM1 and B2 and piscicolin 126, which belong to class IIa bacteriocins. These peptides exhibit narrow-spectrum activity mediated by conserved N-terminal motifs (YGNGVXC) and disulfide bridges. The discovery of circular bacteriocins in this genus represented a paradigm shift, as these molecules combine broad-spectrum activity with exceptional stability. Carnobacterium strains are now recognized as prolific producers of antimicrobial peptides, with genome-mining studies revealing up to 12 distinct bacteriocin biosynthetic gene clusters per strain, including both class I and II types [9].
Carnocyclin A (CclA) was first isolated in 2008 from C. maltaromaticum UAL307, a strain obtained from fresh pork. The purification process involved:
Key biochemical properties emerged from initial characterization:
Table 1: Antimicrobial Spectrum of Carnocyclin A [1]
Indicator Strain | Inhibition |
---|---|
Listeria monocytogenes ATCC 15313 | + |
Staphylococcus aureus ATCC 29213 | + |
Enterococcus faecium ATCC 19434 | + |
Brochothrix thermosphacta ATCC 11509 | + |
Escherichia coli JM109 | – |
Pseudomonas aeruginosa ATCC 14207 | – |
CclA belongs to the circular bacteriocin family, characterized by a head-to-tail peptide backbone ligation. Among the >20 known circular bacteriocins, CclA is classified within:
Unlike lantibiotics (class I) or pediocin-like bacteriocins (class IIa), circular bacteriocins lack lanthionine bridges or conserved disulfide motifs. CclA shares <30% sequence homology with other subgroup i members (e.g., AS-48, circularin A), but its structural architecture aligns with the saposin-like fold family [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7